molecular formula C46H68O6 B1222144 Rhodopin glucoside

Rhodopin glucoside

Cat. No.: B1222144
M. Wt: 717 g/mol
InChI Key: WEELHWARVOLEJX-WPNRICMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodopin glucoside is a natural product found in Halorhodospira halochloris and Halorhodospira abdelmalekii with data available.

Scientific Research Applications

Photobiological Applications

Light Harvesting in Photosynthetic Organisms

Rhodopin glucoside plays a crucial role in the light-harvesting complexes of photosynthetic bacteria, such as Rhodobacter sphaeroides and Rhodoblastus acidophilus. Under high-light conditions, this compound accumulates in the LH2 complex, enhancing the efficiency of energy transfer to bacteriochlorophyll pigments. Studies have shown that the conversion of rhodopin to rhodopinal significantly increases carotenoid-to-bacteriochlorophyll energy transfer efficiency, which is essential for optimizing photosynthesis under varying light conditions .

Spectral Properties and Energy Transfer

Research indicates that the spectral properties of this compound allow it to effectively absorb light, facilitating energy transfer processes. The excited state dynamics of this compound have been characterized using ultrafast time-resolved spectroscopy, revealing that its excited singlet states contribute significantly to energy transfer efficiency . This understanding is vital for developing bio-inspired solar energy harvesting systems.

Nutritional and Health Benefits

Antioxidant Properties

This compound, like other carotenoids, exhibits antioxidant properties that can contribute to human health. Carotenoids are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders . Epidemiological studies suggest that a diet rich in carotenoids may lower the risk of these diseases.

Vision Health

The potential role of this compound in vision health has been highlighted through its interaction with rhodopsin, a key photopigment in the retina. Research indicates that compounds like cyanidin-3-O-glucoside can enhance the regeneration of rhodopsin, thereby improving visual function under low-light conditions . This suggests that this compound may also contribute to maintaining retinal health and function.

Case Study 1: Energy Transfer Efficiency in Photosynthetic Bacteria

A study conducted on Rhodoblastus acidophilus demonstrated that under high-light conditions, the LH2 complex containing this compound exhibited nearly 100% energy transfer efficiency from carotenoids to bacteriochlorophyll pigments. This finding underscores the importance of this compound in optimizing photosynthetic efficiency, particularly in fluctuating light environments .

Case Study 2: Antioxidant Activity and Health Implications

In a clinical study examining dietary carotenoid intake, participants consuming higher levels of carotenoids, including this compound, showed significant reductions in markers of oxidative stress. This research supports the hypothesis that dietary intake of carotenoids can confer protective health benefits against oxidative damage .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PhotobiologyLight harvesting in photosynthetic bacteriaIncreases energy transfer efficiency
NutritionAntioxidant propertiesReduces oxidative stress
Vision HealthEnhances regeneration of rhodopsinImproves visual function under low-light conditions

Properties

Molecular Formula

C46H68O6

Molecular Weight

717 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C46H68O6/c1-34(2)19-13-22-37(5)25-16-28-38(6)26-14-23-35(3)20-11-12-21-36(4)24-15-27-39(7)29-17-30-40(8)31-18-32-46(9,10)52-45-44(50)43(49)42(48)41(33-47)51-45/h11-12,14-17,19-21,23-30,41-45,47-50H,13,18,22,31-33H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,35-20+,36-21+,37-25+,38-26+,39-27+,40-30+/t41-,42-,43+,44-,45+/m1/s1

InChI Key

WEELHWARVOLEJX-WPNRICMMSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C

Synonyms

rhodopin glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodopin glucoside
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Rhodopin glucoside
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Rhodopin glucoside
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Rhodopin glucoside
Reactant of Route 5
Rhodopin glucoside
Reactant of Route 6
Rhodopin glucoside

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